molecular formula C8H6F3NO2 B13669147 3-(2,2,2-Trifluoroethoxy)picolinaldehyde

3-(2,2,2-Trifluoroethoxy)picolinaldehyde

Cat. No.: B13669147
M. Wt: 205.13 g/mol
InChI Key: XRYHUNYBAMRNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-Trifluoroethoxy)picolinaldehyde is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13 g/mol It is characterized by the presence of a trifluoroethoxy group attached to a picolinaldehyde structure

Preparation Methods

The synthesis of 3-(2,2,2-Trifluoroethoxy)picolinaldehyde typically involves the reaction of 3-hydroxypicolinaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst . The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2,2,2-Trifluoroethoxy)picolinaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products. Major products formed from these reactions include trifluoroethoxy-substituted alcohols, acids, and other derivatives.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)picolinaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,2,2-Trifluoroethoxy)picolinaldehyde exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to increased potency and specificity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

3-(2,2,2-Trifluoroethoxy)picolinaldehyde can be compared with other similar compounds such as:

  • 3-(2,2,2-Trifluoroethoxy)benzaldehyde
  • 3-(2,2,2-Trifluoroethoxy)acetophenone
  • 3-(2,2,2-Trifluoroethoxy)aniline

These compounds share the trifluoroethoxy group but differ in their core structures, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its picolinaldehyde backbone, which imparts distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-2-1-3-12-6(7)4-13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYHUNYBAMRNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.